molecular formula C25H23NO6 B14957844 3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B14957844
M. Wt: 433.5 g/mol
InChI Key: XBELTTZHQSMISM-UHFFFAOYSA-N
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Description

3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound characterized by its unique structure, which includes a trimethoxybenzyl group and a benzochromenooxazinone core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multiple steps, starting with the preparation of the trimethoxybenzyl precursor. This precursor can be synthesized through the methylation of 3,4,5-trihydroxybenzyl alcohol using methyl iodide in the presence of a base such as potassium carbonate. The resulting trimethoxybenzyl alcohol is then subjected to further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and potentially the development of more efficient catalytic systems to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The trimethoxybenzyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzylamine: A related compound with similar structural features.

    3,4,5-Trimethoxybenzyl isocyanate: Another compound with a trimethoxybenzyl group, used in different chemical reactions.

Uniqueness

3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is unique due to its combination of a trimethoxybenzyl group with a benzochromenooxazinone core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C25H23NO6

Molecular Weight

433.5 g/mol

IUPAC Name

3-[(3,4,5-trimethoxyphenyl)methyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C25H23NO6/c1-28-21-10-15(11-22(29-2)24(21)30-3)12-26-13-19-20(31-14-26)9-8-17-16-6-4-5-7-18(16)25(27)32-23(17)19/h4-11H,12-14H2,1-3H3

InChI Key

XBELTTZHQSMISM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CC3=C(C=CC4=C3OC(=O)C5=CC=CC=C45)OC2

Origin of Product

United States

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